N-(4-chlorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O3S/c23-16-5-7-17(8-6-16)24-20(28)15-31-21-18-3-1-4-19(18)27(22(29)25-21)10-2-9-26-11-13-30-14-12-26/h5-8H,1-4,9-15H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTXYOZJBCHQIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC=C(C=C3)Cl)CCCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Compounds with similar structures have been shown to exhibit anticancer activity by inhibiting cell cycle progression and inducing apoptosis.
Biochemical Pathways
The compound may affect various biochemical pathways involved in cell cycle regulation and apoptosis. It has been suggested that it could induce caspase-3 activation and suppress NF-κB and IL-6 activation. .
Result of Action
The compound has shown promising cytotoxicity against tested cancer cell lines. It has been reported to successfully inhibit cell cycle progression and induce apoptosis in A549 cells. Moreover, it has displayed tumoricidal effects in lung adenocarcinoma in vivo xenograft nude mice model.
Biological Activity
N-(4-chlorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a chlorophenyl moiety and a morpholinopropyl group attached to a tetrahydro-cyclopenta[d]pyrimidine core. The presence of sulfur in the thioacetamide linkage enhances its reactivity and biological potential.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance, derivatives with similar structural features have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting a potential role as antibacterial agents .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. Notably, it has been linked to strong inhibitory activity against urease and acetylcholinesterase (AChE). In one study, several synthesized compounds demonstrated IC50 values significantly lower than standard inhibitors, indicating promising potential for therapeutic applications in conditions like urinary tract infections and Alzheimer's disease .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that the compound can bind effectively to active sites on enzymes such as AChE and urease, inhibiting their function through competitive or non-competitive mechanisms .
Case Studies
In a recent investigation into the pharmacological profile of various thioacetamides, researchers found that compounds featuring the morpholinopropyl group exhibited enhanced bioactivity compared to their non-substituted counterparts. These findings underscore the importance of structural modifications in optimizing therapeutic efficacy .
Comparison with Similar Compounds
2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide
- Core Structure: Replaces the cyclopenta[d]pyrimidinone with a thieno[2,3-d]pyrimidine fused to a cyclopentane ring.
- Substituents: Retains the 4-chlorophenyl group but substitutes the morpholinopropyl chain with a 2-isopropylphenyl acetamide.
- The isopropyl group could enhance lipophilicity, impacting membrane permeability .
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-chlorophenyl)acetamide
- Core Structure: Simplified pyrimidinone lacking fused cyclopentane or morpholine substituents.
- Substituents : Features a methyl group at the pyrimidine C4 position and retains the 4-chlorophenyl acetamide.
- Implications : The absence of fused rings reduces molecular rigidity, possibly decreasing target specificity. The methyl group may modestly improve metabolic stability .
5-Acetyl-4-amino-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide
- Core Structure: 4-Aminothiophene carboxamide instead of pyrimidinone.
- Substituents: Includes acetyl and phenylamino groups, diverging from the morpholine and cyclopentane motifs.
Hypothetical Pharmacological Implications
- Thienopyrimidine Derivative: The thieno fusion might increase π-π stacking interactions, favoring antiviral or anticancer activity .
- Simplified Pyrimidinone: Reduced steric hindrance could improve bioavailability but limit potency .
- Thiophene Carboxamide: The acetyl and amino groups may enable hydrogen bonding with bacterial enzymes, suggesting antimicrobial applications .
Q & A
Basic: What are the common synthetic routes for preparing this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step protocols:
- Step 1 : Nucleophilic substitution to introduce the thioacetamide moiety.
- Step 2 : Acylation of the chlorophenyl group using reagents like acetic anhydride or acetyl chloride.
- Step 3 : Cyclization of the pyrimidinone core under reflux with catalysts (e.g., piperidine) .
Optimization : Solvents (DMSO or DMF), temperature control (70–100°C), and stoichiometric ratios are critical. For example, yields improved to 76–80% when using DMSO as a solvent and maintaining pH ~8–9 during acylation .
Basic: Which analytical techniques are used to confirm the structure and purity of this compound?
- NMR Spectroscopy : Proton environments (e.g., NHCO at δ 10.22 ppm, SCH2 at δ 4.09 ppm) validate substituent positions .
- HPLC : Purity assessment (>95%) via reverse-phase chromatography with UV detection at 254 nm .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 344.21) .
Advanced: How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) across studies?
Discrepancies often arise from solvent effects, tautomerism, or crystallographic packing. For example:
- DMSO-d6 vs. CDCl3 : Proton shifts for NH groups vary due to hydrogen bonding in DMSO .
- Tautomeric equilibria : The pyrimidinone ring may exist in keto-enol forms, altering peak splitting .
Methodology : Compare data under standardized conditions (solvent, temperature) and use 2D NMR (COSY, HSQC) to resolve ambiguities .
Advanced: What strategies improve synthetic yields of the morpholinopropyl substituent?
- Catalyst screening : Use of DBU (1,8-diazabicycloundec-7-ene) enhances nucleophilic substitution efficiency at the morpholine nitrogen .
- Microwave-assisted synthesis : Reduces reaction time (from 12 hrs to 2 hrs) and improves regioselectivity .
- Purification : Column chromatography with gradient elution (hexane:EtOAc 7:3 to 1:1) removes byproducts .
Advanced: How does the compound’s crystallographic data inform its bioactivity?
Single-crystal X-ray diffraction reveals:
- Planarity of the pyrimidinone core : Facilitates π-π stacking with biological targets (e.g., enzyme active sites) .
- Hydrogen bonding motifs : The acetamide NH forms intermolecular bonds with carbonyl groups, stabilizing protein-ligand interactions .
Tools : SHELX software refines crystal structures and calculates bond angles/electron density maps .
Basic: What are the key functional groups influencing reactivity?
- Thioacetamide (-S-C(=O)-NH-) : Susceptible to oxidation (e.g., to sulfoxide) under acidic conditions .
- Morpholinopropyl group : Enhances solubility and acts as a hydrogen bond acceptor .
- Chlorophenyl ring : Directs electrophilic substitution (e.g., nitration) at the para position .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
- Substituent variation : Replace the chlorophenyl group with fluorophenyl to enhance lipophilicity and blood-brain barrier penetration .
- Thioether vs. sulfone : Oxidation of the thioether to sulfone increases metabolic stability but reduces binding affinity .
Method : Use in vitro enzyme inhibition assays (e.g., kinase panels) to correlate modifications with IC50 values .
Advanced: What computational methods predict binding modes with biological targets?
- Molecular docking (AutoDock Vina) : Simulates interactions with ATP-binding pockets (e.g., EGFR kinase) .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
- QSAR models : Relate logP and polar surface area to bioavailability .
Basic: How is the compound’s stability assessed under physiological conditions?
- pH stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC .
- Thermal stability : TGA/DSC analysis shows decomposition above 230°C .
- Light sensitivity : UV-vis spectroscopy tracks photodegradation under accelerated light exposure .
Advanced: How do researchers address low reproducibility in biological assays?
- Standardize assay conditions : Fixed ATP concentration (1 mM) and incubation time (60 min) for kinase assays .
- Control for solvent effects : Limit DMSO to <0.1% to avoid denaturation .
- Validate with orthogonal assays : Confirm IC50 trends using SPR (surface plasmon resonance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
